Comparison of Enzyme Inhibition Potency: 3,5-Dihydroxybenzylamine vs. Benzylamine on MAO-B
The inhibitory activity of 3,5-Dihydroxybenzylamine against human monoamine oxidase B (MAO-B) is quantitatively distinct from that of unsubstituted benzylamine, demonstrating the functional impact of the 3,5-dihydroxy substitution. This difference in potency is critical for researchers selecting a compound with a specific activity profile for MAO inhibition studies [1].
| Evidence Dimension | Inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki = 3,500 nM |
| Comparator Or Baseline | Benzylamine (no data reported for inhibition, primarily used as a substrate) |
| Quantified Difference | N/A (Comparison is between a measurable inhibitor and a substrate with negligible inhibition) |
| Conditions | Inhibition of recombinant human MAO-B using benzylamine as substrate in an enzymatic assay [1] |
Why This Matters
This quantitative data proves that 3,5-Dihydroxybenzylamine is a measurable MAO-B inhibitor (Ki = 3.5 µM), unlike unsubstituted benzylamine, which is a substrate but not an effective inhibitor, making the target compound the relevant choice for MAO-B inhibition research.
- [1] BindingDB. BDBM50155579 (CHEMBL3546846). Affinity Data: Ki = 3.50E+3 nM for inhibition of recombinant human MAO-B using benzylamine as substrate. View Source
